Eloxatine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

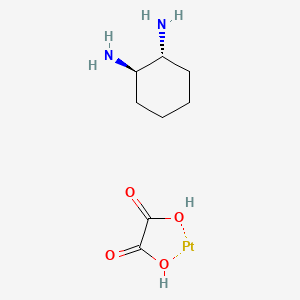

An organoplatinum complex in which the platinum atom is complexed with 1,2-diaminocyclohexane, and with an oxalate ligand which is displaced to yield active oxaliplatin derivatives. These derivatives form inter- and intra-strand DNA crosslinks that inhibit DNA replication and transcription. Oxaliplatin is an antineoplastic agent that is often administered with FLUOROURACIL and FOLINIC ACID in the treatment of metastatic COLORECTAL NEOPLASMS.

Aplicaciones Científicas De Investigación

Novel Antineoplastic Properties

Eloxatine, known as oxaliplatin, is a platinum derivative antineoplastic agent. It's particularly effective in blocking DNA replication and transcription, leading to cell death and apoptosis in proliferating cells. This makes it more potent than other platinum compounds like cisplatin and carboplatin in various tumor cell lines, including those resistant to these drugs. It is approved for use in metastatic colorectal cancer treatment in various regions worldwide and shows promise in combination therapies with other novel agents (Mani, Manalo, & Bregman, 2000).

Cellular and Molecular Aspects

Eloxatine exhibits a broad antitumor effect both in vitro and in vivo, with a better safety profile than cisplatin. It has a non-hydrolysable diaminocyclohexane (DACH) carrier ligand, which is maintained in its final cytotoxic metabolites, targeting DNA and producing mainly 1,2-GG intrastrand cross-links. The exact mechanism of action is still being explored, but its chemical and steric characteristics contribute to its lack of cross-resistance with cisplatin (Di Francesco, Ruggiero, & Riccardi, 2002).

Clinical Pharmacokinetics

A sensitive inductively coupled plasma mass spectrometry assay was developed for oxaliplatin-derived platinum in biofluids. This method allows the characterization of long-term exposure to platinum in patients following oxaliplatin treatment, providing insights into the pharmacokinetics of Eloxatine in cancer patients (Morrison et al., 2000).

Mechanistic Insights

Eloxatine's DNA adduction properties have been a subject of interest. This third-generation platinum co-ordination compound, approved for colorectal cancer treatment, forms DNA adducts that inhibit DNA synthesis. Understanding these mechanistic insights is crucial for evaluating and comparing the efficacy and molecular pharmacology of platinum drugs (Kim, Shin, Cheong, & Hah, 2010).

Preclinical and Clinical Activity Review

Eloxatine displays preclinical and clinical activity in a wide variety of tumor types. It's particularly effective in colorectal cancer when combined with 5-FU, showing efficacy in 5-FU-resistant advanced disease. Its unique mechanism of action and excellent safety profile make it a versatile agent for combination therapies (Misset, Bleiberg, Sutherland, Békradda, & Cvitkovic, 2000).

Propiedades

Nombre del producto |

Eloxatine |

|---|---|

Fórmula molecular |

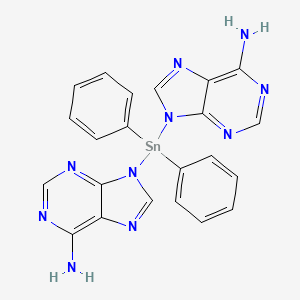

C8H16N2O4Pt |

Peso molecular |

399.3 g/mol |

Nombre IUPAC |

(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum |

InChI |

InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/t5-,6-;;/m1../s1 |

Clave InChI |

OGAPHRMCCQCJOE-BNTLRKBRSA-N |

SMILES isomérico |

C1CC[C@H]([C@@H](C1)N)N.C(=O)(C(=O)O)O.[Pt] |

SMILES canónico |

C1CCC(C(C1)N)N.C(=O)(C(=O)O)O.[Pt] |

Sinónimos |

1,2 Diaminocyclohexane Platinum Oxalate 1,2-diaminocyclohexane platinum oxalate 1,2-diamminocyclohexane(trans-1)oxolatoplatinum(II) ACT 078 ACT-078 ACT078 cis-oxalato-(trans-l)-1,2-diaminocyclohexane-platinum(II) Eloxatin Eloxatine L-OHP cpd oxalato-(1,2-cyclohexanediamine)platinum II oxaliplatin oxaliplatin, (SP-4-2-(1R-trans))-isomer oxaliplatin, (SP-4-2-(1S-trans))-isomer oxaliplatin, (SP-4-3-(cis))-isomer oxaliplatine Platinum(2+) ethanedioate (1R,2R)-1,2-cyclohexanediamine (1:1:1) platinum(II)-1,2-cyclohexanediamine oxalate |

Origen del producto |

United States |

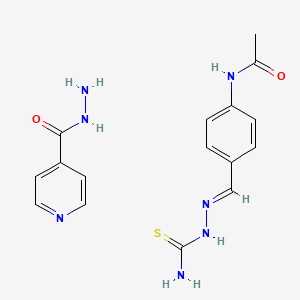

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 2-[3-[(3R,4S,6R,7R,8S,8aS)-6-[4-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(prop-2-enylcarbamoyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate](/img/structure/B1241612.png)

![1-S-[2-(1-sulfo-1H-indol-3-yl)-N-(sulfonatooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1241633.png)